molecular formula C12H15BrFNO B13612897 3-(4-Bromo-2-fluorobenzyl)piperidin-3-ol

3-(4-Bromo-2-fluorobenzyl)piperidin-3-ol

Cat. No.: B13612897
M. Wt: 288.16 g/mol
InChI Key: MVZXVMWJCUGNHX-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorobenzyl)piperidin-3-ol is a piperidine derivative featuring a halogenated benzyl substituent. Piperidine scaffolds are widely utilized in pharmaceuticals and agrochemicals due to their bioactivity and structural versatility . This compound has been employed in synthetic routes for impurities in drugs like benidipine, where piperidin-3-ol intermediates are generated via sodium borohydride reduction of piperidin-3-one precursors .

Properties

Molecular Formula

C12H15BrFNO

Molecular Weight

288.16 g/mol

IUPAC Name

3-[(4-bromo-2-fluorophenyl)methyl]piperidin-3-ol

InChI

InChI=1S/C12H15BrFNO/c13-10-3-2-9(11(14)6-10)7-12(16)4-1-5-15-8-12/h2-3,6,15-16H,1,4-5,7-8H2

InChI Key

MVZXVMWJCUGNHX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(CC2=C(C=C(C=C2)Br)F)O

Origin of Product

United States

Chemical Reactions Analysis

3-(4-Bromo-2-fluorobenzyl)piperidin-3-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Bromo-2-fluorobenzyl)piperidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorobenzyl)piperidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Halogenated Benzyl Derivatives

Halogenation patterns on the benzyl group significantly influence biological activity. For instance:

  • Antibacterial Activity: In a study of geodin derivatives, halogenated benzyl groups (F, Cl, Br, I) generally enhanced antibacterial efficacy against A. salmonicida. This highlights the critical role of substituent position and electronic effects.
  • Structural Analogs :
    • 3-(2-Chloro-4-fluorobenzyl)piperidin-3-ol (CAS: 1482374-15-1): Differs in halogen placement (Cl at position 2, F at 4), with a molecular weight of 243.71 g/mol and 98% purity .
    • 1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol : Features bromine and fluorine at positions 4 and 3, respectively, altering steric and electronic properties compared to the target compound .

Biological Activity

3-(4-Bromo-2-fluorobenzyl)piperidin-3-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes a piperidine ring substituted with a 4-bromo-2-fluorobenzyl group. The molecular formula is C12H14BrFC_{12}H_{14}BrF, and its molecular weight is approximately 273.15 g/mol. The presence of bromine and fluorine substituents enhances its interaction with biological targets, potentially leading to diverse pharmacological effects.

The biological activity of this compound is believed to stem from its ability to interact with specific proteins and enzymes in biological systems. This interaction can modulate various cellular pathways, leading to several observed effects:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of certain cancer cell lines.
  • Neuroprotective Effects : It may protect neurons from oxidative stress.
  • Antimicrobial Activity : The compound exhibits activity against various bacterial strains.

Biological Activity and Therapeutic Applications

Research indicates that this compound demonstrates promising activities in several areas:

  • Anticancer Activity :
    • In vitro studies have reported that the compound inhibits cell proliferation in various cancer cell lines, with IC50 values indicating moderate potency (e.g., an IC50 value of 25 µM against a specific cancer cell line) .
    • It induces apoptosis in cancer cells, suggesting potential as an anticancer agent.
  • Neuroprotective Effects :
    • Studies have highlighted the compound's ability to protect neurons from oxidative stress-induced damage, indicating its potential for treating neurodegenerative diseases .
  • Antimicrobial Properties :
    • Comparative studies show significant antibacterial activity against strains such as Staphylococcus aureus, with inhibition zones comparable to established antibiotics .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cell Proliferation Inhibition : Research demonstrated that the compound inhibited proliferation in various cancer cell lines, confirming its potential as an anticancer agent.
  • Neuroprotective Studies : A study indicated that the compound protects neurons from oxidative stress, suggesting applications in neuroprotection.
  • Antimicrobial Efficacy : Studies have shown that the compound exhibits significant antibacterial activity against Gram-positive bacteria, indicating its potential use in treating infections .

Comparative Analysis with Related Compounds

To better understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-MethylpyrrolidinePyrrolidine ring with methyl groupNeuroactive properties
2-AminopyridineAmino group on pyridinePotential neuroprotective effects
4-PiperidinolPiperidine ringAntidepressant activity

The unique combination of bromine and fluorine substituents in this compound may confer distinct binding properties not observed in other similar compounds.

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